molecular formula C18H16O2 B14431463 Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- CAS No. 80433-83-6

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-

Cat. No.: B14431463
CAS No.: 80433-83-6
M. Wt: 264.3 g/mol
InChI Key: TWMOMMCFHGETNT-QZTJIDSGSA-N
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Description

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its significant biological activity, particularly its tumorigenic properties. It is a metabolite of benz(a)anthracene, which is a well-known environmental pollutant and carcinogen produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired diol .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments for larger reaction vessels and more efficient purification processes .

Mechanism of Action

The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA and other cellular macromolecules. This binding can lead to mutations and initiate carcinogenic processes. The molecular targets include DNA bases, leading to the formation of DNA adducts, which can cause errors during DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific dihydrodiol structure, which makes it a more potent carcinogenic metabolite compared to its parent compound and other similar hydrocarbons. Its ability to form highly reactive epoxides contributes to its exceptional biological activity .

Properties

CAS No.

80433-83-6

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

(3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m1/s1

InChI Key

TWMOMMCFHGETNT-QZTJIDSGSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]([C@@H]1O)O

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O

Origin of Product

United States

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